cyclic ADP-ribose

Beschreibung

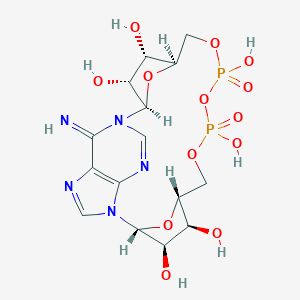

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,13R,14S,15R,16R)-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O13P2/c16-12-7-13-18-4-19(12)14-10(23)8(21)5(31-14)1-29-34(25,26)33-35(27,28)30-2-6-9(22)11(24)15(32-6)20(13)3-17-7/h3-6,8-11,14-16,21-24H,1-2H2,(H,25,26)(H,27,28)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOHYSXSASDCEA-KEOHHSTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=CN(C4=N)C5C(C(C(O5)COP(=O)(OP(=O)(O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN(C4=N)[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(OP(=O)(O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O13P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50896995 | |

| Record name | Cyclic ADP-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119340-53-3 | |

| Record name | Cyclic ADP-ribose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119340-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclic ADP-ribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119340533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclic ADP-ribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclic adenosine diphosphate-ribose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLIC ADP-RIBOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q780BR06V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways of Cyclic Adp Ribose Metabolism

Biosynthesis of Cyclic ADP-Ribose

The synthesis of cADPR is a critical step in its function as a cellular messenger. This process is catalyzed by a specific class of enzymes that utilize a ubiquitous precursor molecule.

The sole precursor for the biosynthesis of this compound is Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD⁺). wikipedia.orgmolbiolcell.org NAD⁺ is a fundamental coenzyme in cellular metabolism, primarily known for its role in redox reactions. However, it also serves as a substrate for a family of enzymes known as ADP-ribosyl cyclases. These enzymes catalyze the conversion of NAD⁺ into cADPR through an intramolecular cyclization reaction. molbiolcell.org In this reaction, the nicotinamide group of NAD⁺ is cleaved, and a new glycosidic bond is formed between the N1 nitrogen of the adenine base and the anomeric carbon of the "northern" ribose. wikipedia.orgnih.gov This cyclization distinguishes cADPR from its linear precursor, NAD⁺, and its non-cyclic analog, ADP-ribose (ADPR). wikipedia.org

The enzymes responsible for synthesizing cADPR from NAD⁺ are broadly termed ADP-ribosyl cyclases. wikipedia.orgmolbiolcell.org The first such enzyme to be identified and purified was from the sea slug Aplysia californica. molbiolcell.orgnih.gov This Aplysia cyclase is a soluble, monofunctional enzyme that efficiently converts NAD⁺ almost exclusively to cADPR. nih.govnih.gov In mammals, the primary enzyme with ADP-ribosyl cyclase activity is the transmembrane glycoprotein (B1211001) CD38. mdpi.comfrontiersin.org

CD38 is a 42-kDa single-chain glycoprotein that is widely expressed in various mammalian cells and tissues. mdpi.comfrontiersin.org While first identified as a lymphocyte surface antigen, it is now established as the main enzyme responsible for both the synthesis and degradation of cADPR in mammals. nih.govnih.gov Gene ablation studies in mice have confirmed that the loss of CD38 leads to a significant reduction in endogenous cADPR levels. nih.gov

| Property | Description | Reference |

|---|---|---|

| Protein Type | Single-chain transmembrane glycoprotein | frontiersin.orgresearchgate.net |

| Primary Function | Enzymatic synthesis and hydrolysis of this compound (cADPR) | nih.govfrontiersin.org |

| Substrate | Nicotinamide Adenine Dinucleotide (NAD⁺) | frontiersin.org |

| Enzymatic Products | This compound (cADPR), ADP-ribose (ADPR), Nicotinamide | nih.govfrontiersin.org |

Unlike the monofunctional Aplysia cyclase, mammalian CD38 is a bifunctional enzyme. nih.govnih.gov It possesses both ADP-ribosyl cyclase activity and cADPR hydrolase activity. mdpi.comfrontiersin.org

ADP-Ribosyl Cyclase Activity: CD38 catalyzes the cyclization of NAD⁺ to form cADPR, releasing nicotinamide in the process. frontiersin.org However, this reaction is relatively inefficient compared to its other catalytic functions, with cADPR often being a minor product. nih.govnih.gov

This compound Hydrolase Activity: The predominant enzymatic activity of CD38 is the hydrolysis of cADPR into ADP-ribose (ADPR). mdpi.comnih.gov This degradative activity means that CD38 is central to regulating the turnover and effective cellular concentration of cADPR. nih.gov

The dual functionality of CD38 categorizes it as an NAD⁺ glycohydrolase, as the net reaction is the conversion of NAD⁺ to ADPR. nih.govnih.gov The balance between the cyclase and hydrolase activities is crucial for controlling cADPR-mediated Ca²⁺ signals. This balance can be influenced by cellular conditions; for instance, ATP has been shown to inhibit the cADPR hydrolase activity, which could lead to an accumulation of cADPR. wikipedia.orgmdpi.com

| Enzymatic Activity | Reaction | Key Feature | Reference |

|---|---|---|---|

| ADP-Ribosyl Cyclase | NAD⁺ → cADPR + Nicotinamide | Synthesizes the Ca²⁺ messenger cADPR. A minor reaction pathway for CD38. | nih.govfrontiersin.org |

| cADPR Hydrolase | cADPR → ADPR | Degrades cADPR. The major catalytic activity of CD38. | mdpi.comnih.govnih.gov |

The subcellular location of CD38 is complex and has been a subject of considerable research due to its implications for accessing its intracellular substrate, NAD⁺. nih.gov CD38 is found on the plasma membrane and has also been reported in various intracellular compartments, including the endoplasmic reticulum, nuclear membrane, and mitochondria. frontiersin.orgresearchgate.net This distribution is directly tied to its membrane topology.

The orientation of CD38 within cellular membranes is critical to its function and has led to the description of a "topological paradox." researchgate.netscispace.com CD38 can exist in two distinct topological orientations:

Type II Orientation (Ectoenzymatic): The most common and traditionally accepted orientation is Type II, where CD38 has a short N-terminal tail facing the cytosol and its large C-terminal catalytic domain facing the extracellular space or the lumen of organelles. frontiersin.orgresearchgate.net This ectoenzymatic orientation poses a challenge, as its primary substrate, NAD⁺, is predominantly located in the cytosol. nih.gov

Type III Orientation (Cytosolic Catalytic Domain): Research has provided strong evidence for an alternative, Type III orientation. researchgate.netnih.gov In this topology, the protein is inverted, positioning the C-terminal catalytic domain to face the cytosol. nih.govpnas.org This orientation resolves the topological paradox by placing the enzyme's active site in the same compartment as its substrate, NAD⁺, allowing for the direct synthesis of intracellular cADPR. scispace.compnas.org

Studies have shown that both Type II and Type III forms can coexist on the cell surface and that the orientation can be influenced by factors such as cationic amino acid residues in the N-terminal segment. nih.gov The expression of the Type III CD38 construct in cells leads to increased intracellular concentrations of cADPR, highlighting the functional importance of this orientation for its role in Ca²⁺ signaling. nih.govpnas.org The Type III form is considered more efficient at producing intracellular cADPR. pnas.org

| Topology | Orientation of Catalytic Domain | Functional Implication | Reference |

|---|---|---|---|

| Type II | Extracellular / Luminal | Considered the most common form; functions as an ectoenzyme. | frontiersin.orgresearchgate.net |

| Type III | Cytosolic | Resolves the "topological paradox" by allowing direct access to cytosolic NAD⁺ for intracellular cADPR synthesis. | researchgate.netnih.govpnas.org |

ADP-Ribosyl Cyclase Enzymes

Mammalian CD38 (Cluster of Differentiation 38)

Regulation of CD38 Activity

CD38 is a bifunctional ectoenzyme that catalyzes both the synthesis of this compound (cADPR) from nicotinamide adenine dinucleotide (NAD+) and the hydrolysis of cADPR to ADP-ribose (ADPR). nih.gov The regulation of these two competing activities is crucial for controlling intracellular cADPR levels and, consequently, cADPR-mediated calcium signaling. This regulation occurs through various mechanisms, including allosteric modulation by nucleotides and post-translational modifications.

The hydrolytic activity of CD38 is subject to inhibition by adenosine (B11128) triphosphate (ATP). This inhibition prevents the breakdown of cADPR, leading to its potential accumulation. wikipedia.org The presence of ATP can therefore shift the enzymatic balance of CD38 towards its cyclase activity, favoring the production of cADPR. This regulatory mechanism highlights a sophisticated interplay between the cellular energy state, represented by ATP levels, and the generation of a key calcium-mobilizing second messenger.

The catalytic properties of CD38 can be significantly altered by post-translational modifications. One such modification is the formation of a high-molecular-weight complex. In human myeloid leukemia (HL-60) cells treated with all-trans-retinoic acid, which induces CD38 expression, a 190 kDa protein (p190) has been identified. nih.gov This p190 protein is a post-translationally cross-linked form of the native 45 kDa CD38 protein. nih.gov The cross-linking is catalyzed by a transglutaminase, and its formation can be blocked by specific inhibitors of this enzyme. nih.gov

This modification dramatically alters the enzyme's catalytic functions. The purified p190 complex exhibits a threefold increase in ADP-ribosyl cyclase activity compared to the monomeric CD38. nih.gov Conversely, the cADPR hydrolase activity of the p190 complex is at least 2.5-fold lower than that of CD38. nih.gov This suggests that post-translational cross-linking provides a mechanism to upregulate the synthesis of cADPR while simultaneously downregulating its degradation, thereby amplifying the cADPR signaling pathway.

| Enzyme Form | Molecular Mass | Relative Cyclase Activity | Relative Hydrolase Activity |

| Monomeric CD38 | 45 kDa | 1x | 1x |

| p190 Complex | ~190 kDa | >3x | <0.4x |

Mammalian CD157 (Bone Marrow Stromal Cell Antigen 1/Bst-1)

CD157, also known as BST-1, is a glycosylphosphatidylinositol (GPI)-anchored protein and a member of the same ADP-ribosyl cyclase gene family as CD38. nih.govabclonal.com It is a dual-function ectoenzyme that, like CD38, possesses both ADP-ribosyl cyclase and cADPR hydrolase activities. uniprot.org It catalyzes the synthesis of cADPR from NAD+ and its subsequent hydrolysis to ADPR. uniprot.org

Identified initially as a bone marrow stromal cell and myeloid cell differentiation antigen, CD157 plays a role in pre-B-cell growth. nih.govabclonal.com While its enzymatic function in humans is less characterized than in mouse models, it is established as a key molecule in regulating leukocyte adhesion, migration, and diapedesis. nih.gov Its enzymatic activities contribute to the production of calcium-mobilizing second messengers. abclonal.comnovoprolabs.com

| Feature | Description |

| Protein Name | ADP-ribosyl cyclase/cyclic ADP-ribose hydrolase 2, CD157, Bone marrow stromal antigen 1 (BST-1) uniprot.org |

| Enzymatic Activities | 1. NAD+ → this compound + nicotinamide (Cyclase activity) uniprot.org 2. This compound → ADP-ribose (Hydrolase activity) uniprot.org |

| Cellular Location | Cell membrane (GPI-anchored) nih.gov |

| Function | Synthesis of second messengers cADPR and NAADP, regulation of leukocyte trafficking, potential role in pre-B-cell growth. nih.govabclonal.com |

Non-Mammalian ADP-Ribosyl Cyclases

The ADP-ribosyl cyclase from the ovotestis of the sea hare, Aplysia californica, was the first enzyme identified that cyclizes NAD+ to produce cADPR. nih.govmolbiolcell.org Unlike its mammalian homolog CD38, which primarily functions as a hydrolase producing ADPR, the Aplysia enzyme is a highly efficient cyclase. nih.govportlandpress.com It is a soluble protein with a molecular weight of approximately 29-30 kDa. nih.govmolbiolcell.org

The Aplysia cyclase converts each mole of NAD+ into equimolar amounts of cADPR and nicotinamide, with ADP-ribose being only a minor product. molbiolcell.orguniprot.org While it does possess a cADPR hydrolase activity, this function is only detectable at very high, likely non-physiological, enzyme concentrations. uniprot.orgnih.gov The enzyme is also found in the neurons of the Aplysia buccal ganglion, where it is involved in synaptic transmission. nih.gov Depolarization of these neurons can induce the translocation of the cyclase from the cytosol to the nucleus, suggesting a role in fine-tuning nuclear calcium signals. nih.gov

The initial discovery of cADPR's calcium-mobilizing activity was made in sea urchin eggs. nih.govmolbiolcell.orgnih.gov Sea urchins possess a family of ADP-ribosyl cyclases that are crucial for calcium signaling during early development. nih.gov These enzymes are multifunctional, capable of synthesizing not only cADPR but also nicotinic acid adenine dinucleotide phosphate (B84403) (NAADP). nih.gov They can also metabolize cADPR and NAD to ADPR. nih.gov

The genome of the purple sea urchin, Strongylocentrotus purpuratus, contains four distinct ADP-ribosyl cyclase isoforms (SpARC1-4). nih.gov These isoforms exhibit unique expression patterns during embryonic development, indicating specialized roles. nih.gov The presence of this expanded family of cyclases is a unique feature of sea urchins, as other echinoderms like sea stars appear to have only a single ADP-ribosyl cyclase gene. nih.gov The activity of these enzymes is essential for processes such as fertilization and gastrulation. nih.govnih.gov

Plant and Protist Cyclases (e.g., Arabidopsis thaliana, Euglena gracilis)

While the most well-characterized ADP-ribosyl cyclases are found in mammals, distinct enzymes capable of synthesizing cADPR have been identified in plants and protists.

In the model plant Arabidopsis thaliana , evidence points to the existence of ADP-ribosyl cyclase activity. This activity is notably up-regulated by nitric oxide (NO), leading to an increase in the cellular concentration of cADPR and subsequent mobilization of calcium ions (Ca²⁺) nih.govnih.gov. Despite the clear physiological evidence for cADPR's role in processes like abscisic acid signaling and circadian rhythms, a protein with significant sequence similarity to known ADP-ribosyl cyclases has not been definitively identified in the Arabidopsis genome nih.gov. This suggests that plants may possess a unique class of ADP-ribosyl cyclases with low sequence homology to their animal counterparts nih.gov. UniProt, a comprehensive protein sequence and functional information resource, has an entry for a predicted ADP-ribosyl cyclase/cyclic ADP-ribose hydrolase in Arabidopsis thaliana uniprot.orgebi.ac.uk. However, detailed biochemical characterization of a purified, dedicated cADPR synthase from Arabidopsis remains an area of active research.

In the photosynthetic protist Euglena gracilis , a membrane-bound ADP-ribosyl cyclase has been purified and characterized in detail. This enzyme catalyzes the conversion of nicotinamide adenine dinucleotide (NAD⁺) to cADPR and is implicated in the regulation of the cell cycle jst.go.jpnih.govnih.gov. The purified Euglena ADP-ribosyl cyclase is a monomeric protein with a molecular mass of approximately 40 kDa jst.go.jpnih.gov. The enzyme exhibits a Michaelis constant (Km) of 0.4 mM for its substrate, NAD⁺ jst.go.jpnih.gov. Interestingly, its product, cADPR, acts as a competitive inhibitor with respect to NAD⁺, while nicotinamide, the other product, shows noncompetitive inhibition jst.go.jpnih.gov. A key distinguishing feature of the Euglena cyclase is its lack of cADPR hydrolase activity, meaning it is solely a synthase, unlike the bifunctional mammalian enzyme CD38 jst.go.jpnih.gov.

Bacterial and Plant Toll/Interleukin-1 Receptor (TIR) Domain-Containing Enzymes

A significant breakthrough in understanding cADPR synthesis has been the discovery that Toll/Interleukin-1 Receptor (TIR) domains, known components of immune signaling pathways in bacteria and plants, possess enzymatic activity nih.govnih.govwustl.edu. These TIR domains function as NAD⁺-cleaving enzymes, leading to the production of cADPR and its isomers nih.govwustl.eduunl.edu.

In both bacteria and plants, TIR domain-containing proteins recognize pathogen-associated molecules and initiate an immune response. This response often involves the enzymatic degradation of NAD⁺ nih.gov. The cleavage of NAD⁺ by these TIR domains not only depletes this essential metabolite but also generates signaling molecules, including variants of cADPR nih.govunl.edu. For instance, plant NLR (Nucleotide-binding Leucine-rich repeat) immune receptors with TIR domains exhibit NADase activity that is crucial for inducing cell death to restrict pathogen growth nih.gov. This activity leads to the production of nicotinamide, ADP-ribose (ADPR), and a variant of cADPR (v-cADPR) nih.gov. Similarly, bacterial TIR domains have been shown to generate non-canonical cADPR isomers as part of their defense mechanisms against phages nih.govwustl.edu.

Cyclization Mechanism and Structural Isomers

The formation of this compound from the linear NAD⁺ molecule is a complex enzymatic process that can result in different structural isomers, each with potentially distinct biological activities.

Canonical this compound

The canonical form of cADPR is characterized by a glycosidic bond between the N1 position of the adenine base and the anomeric carbon of the terminal ribose of NAD⁺ wikipedia.org. The synthesis of canonical cADPR is best understood through studies of enzymes like the Aplysia californica ADP-ribosyl cyclase and mammalian CD38. The cyclization process involves the release of the nicotinamide group from NAD⁺ and the formation of a covalent intermediate with the enzyme nih.govnih.gov. A key residue, often a phenylalanine, plays a crucial role in folding the linear NAD⁺ substrate, bringing the adenine ring in proximity to the terminal ribose to facilitate the cyclization reaction nih.govbiorxiv.org. Specifically, in the Aplysia cyclase, Phe-174 is essential for this folding and subsequent production of cADPR nih.gov.

Variant this compound Isomers (v-cADPR, v2-cADPR)

In contrast to the canonical cADPR, bacterial and plant TIR domains primarily produce variant isomers of cADPR, which have been identified as v-cADPR (also known as 2'cADPR) and v2-cADPR (also known as 3'cADPR) unl.eduwikipedia.orgresearchgate.netdntb.gov.uabiorxiv.org. These isomers are formed through the creation of an O-glycosidic bond between the ribose moieties of ADP-ribose, rather than the N-glycosidic bond to the adenine base seen in canonical cADPR unl.eduwikipedia.orgresearchgate.netbiorxiv.org.

The formation of these isomers is dependent on the specific TIR domain enzyme. Structural and mutagenesis studies have revealed that a conserved tryptophan residue is essential for the cyclization process that forms these variant isomers researchgate.netbiorxiv.org. The production of v-cADPR and v2-cADPR by TIR domains represents a significant diversification of cADPR signaling, with these isomers playing specific roles in bacterial anti-phage defense and plant immunity unl.eduresearchgate.net.

Degradation of this compound

The cellular levels of cADPR are not only controlled by its synthesis but also by its degradation, which primarily occurs through enzymatic hydrolysis.

Enzymatic Hydrolysis to ADP-Ribose (ADPR)

The main pathway for the degradation of canonical cADPR is its hydrolysis back to the linear molecule, ADP-ribose (ADPR) wikipedia.org. This reaction is catalyzed by enzymes known as cADPR hydrolases. The most extensively studied cADPR hydrolase is the mammalian bifunctional enzyme CD38, which, in addition to synthesizing cADPR, also efficiently catalyzes its breakdown to ADPR wikipedia.orgwikipedia.orgnih.govnih.gov. The hydrolase activity of CD38 is crucial for terminating cADPR-mediated calcium signals. This hydrolytic activity can be inhibited by ATP, which competes with cADPR for the same binding site on the enzyme, leading to an accumulation of cADPR wikipedia.orgnih.gov.

While the hydrolase activity is well-established for mammalian enzymes like CD38 and its homolog CD157 ebi.ac.ukuniprot.orguniprot.org, the specific enzymes responsible for cADPR hydrolysis in plants and bacteria are less clear. The characterized ADP-ribosyl cyclase from Euglena gracilis notably lacks this hydrolase activity jst.go.jpnih.gov. In plants and bacteria, while there are numerous ADP-ribose hydrolases involved in processes like breaking down poly(ADP-ribose) chains, specific enzymes dedicated to the hydrolysis of canonical cADPR to ADPR have not been as thoroughly characterized nih.govnih.govnih.gov.

This compound Hydrolase Activity of CD38 and CD157

CD38 is a multifunctional type II transmembrane glycoprotein that exhibits both ADP-ribosyl cyclase and cADPR hydrolase activities. nih.govnih.gov This dual functionality allows CD38 to not only synthesize cADPR from NAD+ but also to hydrolyze it back to ADPR. nih.gov The hydrolase activity of CD38 is a key component in terminating cADPR-mediated calcium signals. nih.gov The catalytic site of CD38 is located on the extracellular side of the plasma membrane. nih.gov

The hydrolysis of cADPR by CD38 is a critical regulatory step. For instance, in pancreatic β-cells, glucose metabolism leads to an increase in ATP levels. nih.gov Millimolar concentrations of ATP competitively inhibit the cADPR hydrolase activity of CD38 by competing with cADPR for the same binding site, which includes the essential amino acid residue lysine-129. nih.gov This inhibition results in the accumulation of cADPR, which then contributes to insulin (B600854) secretion. nih.gov

CD157, also known as BST-1, shares about 30% sequence identity with CD38 and possesses a similar gene organization. nih.gov Like CD38, CD157 is an ectoenzyme with both ADP-ribosyl cyclase and cADPR hydrolase capabilities. ebi.ac.uknih.gov However, the enzymatic efficiency of CD157 is significantly lower than that of CD38. While both enzymes contribute to cADPR metabolism, CD38 is considered the major enzyme responsible for both its synthesis and hydrolysis in most physiological contexts. nih.gov Some studies suggest that under physiological conditions, the cADPR-synthesizing and -hydrolyzing activities of CD157 are minimal, indicating it may primarily function as a surface antigen in certain cells, such as pancreatic β-cells. nih.gov

Table 1: Comparison of CD38 and CD157 cADPR Hydrolase Activity

| Feature | CD38 | CD157 (BST-1) |

|---|---|---|

| Enzymatic Activity | ADP-ribosyl cyclase and cADPR hydrolase nih.govnih.gov | ADP-ribosyl cyclase and cADPR hydrolase ebi.ac.uknih.gov |

| Relative Efficiency | High | Significantly lower than CD38 nih.gov |

| Key Residues | Lysine-129 is crucial for cADPR binding and hydrolysis nih.gov | Key catalytic residues are conserved with CD38 nih.gov |

| Inhibition | Competitively inhibited by ATP nih.gov | Information not widely available |

| Primary Role | Major enzyme for cADPR synthesis and hydrolysis nih.gov | May act more as a surface antigen in some cells nih.gov |

Hydrolysis of Phosphoanhydride Linkage

A less common but distinct pathway for cADPR metabolism involves the hydrolysis of its phosphoanhydride bond. This reaction is catalyzed by a specific pyrophosphatase that targets the bond between the two phosphate groups of cADPR.

Manganese(II)-Dependent ADP-Ribose/CDP-Alcohol Pyrophosphatase

The enzyme responsible for this activity is the Manganese(II)-dependent ADP-ribose/CDP-alcohol pyrophosphatase, also known as ADPRibase-Mn. nih.gov This enzyme is a member of the metallophosphoesterase superfamily and is distinct from the Nudix hydrolase family. nih.gov As its name suggests, ADPRibase-Mn requires manganese ions (Mn2+) for its catalytic activity and cannot utilize magnesium ions (Mg2+). wikipedia.orgmicrobialtec.com

ADPRibase-Mn hydrolyzes the phosphoanhydride linkage of cADPR to produce N1-(5-phosphoribosyl)-AMP. microbialtec.com This product represents a novel route for cADPR turnover. The efficiency of ADPRibase-Mn on cADPR is approximately 65 to 100-fold lower than its activity on its preferred substrate, ADP-ribose. microbialtec.com In rodents, ADPRibase-Mn is predominantly expressed in immune cells, such as those in the thymus and spleen, suggesting a potential role in immune cell signaling. nih.govmicrobialtec.com The enzyme is also capable of hydrolyzing other substrates like CDP-choline and CDP-ethanolamine. uniprot.org

Table 2: Characteristics of Manganese(II)-Dependent ADP-Ribose/CDP-Alcohol Pyrophosphatase (ADPRibase-Mn)

| Property | Description |

|---|---|

| Enzyme Classification | Metallophosphoesterase nih.gov |

| Cofactor Requirement | Strictly dependent on Manganese (Mn2+) wikipedia.orgmicrobialtec.com |

| Substrate | This compound (cADPR) |

| Reaction | Hydrolysis of the phosphoanhydride linkage of cADPR microbialtec.com |

| Product | N1-(5-phosphoribosyl)-AMP microbialtec.com |

| Other Substrates | ADP-ribose, CDP-choline, CDP-ethanolamine uniprot.org |

| Tissue Distribution (Rodent) | Preferentially expressed in immune cells (thymus, spleen) nih.govmicrobialtec.com |

Molecular Mechanisms of Cyclic Adp Ribose Mediated Calcium Signaling

Interaction with Ryanodine (B192298) Receptors (RyRs)

The activation of RyRs by cADPR is a central event in its signaling pathway. mdpi.com While first identified as a potent Ca²⁺ mobilizing agent in sea urchin eggs, subsequent research has established its role across various cell types and species. nih.gov The interaction is not always direct; in many systems, the effect of cADPR on RyRs is mediated by accessory proteins that modulate the channel's sensitivity to Ca²⁺. mdpi.comphysiology.org

Mammalian cells express three main isoforms of the ryanodine receptor—RyR1, RyR2, and RyR3—encoded by distinct genes. nih.gov These isoforms exhibit tissue-specific expression patterns and display differential sensitivity to activation by cADPR. All three isoforms are activated by cytosolic Ca²⁺ in the micromolar range and are subsequently inactivated by higher concentrations, though the sensitivity to this inactivation varies among the subtypes. nih.gov

RyR1 is the principal isoform found in skeletal muscle. nih.gov Studies using HEK293 cells engineered to express RyR1 have shown that intracellular application of cADPR induces significant Ca²⁺ transients. nih.gov This cADPR-induced Ca²⁺ release is dependent on the RyR1 channels themselves and is sourced from the endoplasmic reticulum. nih.gov However, some studies have indicated that cADPR's effect on RyR1 might be less direct compared to other isoforms, with its precursor, ADP-ribose (ADPR), potentially playing a more direct role in sensitizing the channel to calcium. nih.gov

The cardiac isoform, RyR2, is predominantly expressed in the heart. nih.gov The primary regulatory effect of cADPR on RyR2 is to increase the channel's sensitivity to Ca²⁺-induced Ca²⁺ release (CICR). nih.gov While some reports suggest a direct activation of RyR2 by cADPR, others propose an indirect mechanism. nih.govresearchgate.net For instance, in cardiac myocytes, cADPR's ability to activate the channel is dependent on activating levels of cytosolic Ca²⁺, suggesting it acts to sensitize the channel to its primary ligand, Ca²⁺, rather than acting as a direct trigger under resting conditions. ahajournals.orgnih.gov The presence of physiological concentrations of ATP may also influence this interaction, with some evidence suggesting cADPR competes with ATP for a binding site on the RyR2 channel. ahajournals.orgnih.gov

RyR3 is expressed in various tissues, including the brain and smooth muscle. physiology.orgnih.gov Similar to RyR1, experiments in HEK293 cells stably expressing RyR3 demonstrated that cADPR effectively triggers robust Ca²⁺ release by activating these channels. nih.goved.ac.uk In smooth muscle cells, where RyR2 and RyR3 can be co-expressed, cADPR is a key messenger that activates RyRs to mobilize intracellular Ca²⁺. physiology.orgphysiology.org

The interaction between cADPR and RyRs is often not direct but is mediated by the accessory protein FKBP12.6 (also known as calstabin2). mdpi.comphysiology.org FKBP12.6 binds to the RyR channel complex, stabilizing it in a closed state. physiology.org It is proposed that cADPR binds to FKBP12.6, causing its dissociation from the RyR channel. mdpi.comphysiology.org This unbinding of the inhibitory FKBP12.6 protein leads to the activation of the RyR channel and subsequent Ca²⁺ release. mdpi.comphysiology.orgnih.gov

This mechanism has been demonstrated in several tissues, including pancreatic islets and vascular smooth muscle. mdpi.comphysiology.org In bovine coronary arterial smooth muscle, blocking FKBP12.6 with an antibody or removing it from the RyR complex abolished the channel's activation by cADPR. physiology.orgnih.gov Furthermore, in cardiomyocytes from FKBP12.6-deficient mice, the regulatory effects of cADPR on Ca²⁺ sparks were absent, confirming the critical role of this protein in mediating the effects of cADPR on RyR2. nih.gov The dissociation of FKBP12.6 from RyRs appears to be a key step in the signaling cascade that links cADPR to Ca²⁺ release. researchgate.net

Data Tables

Table 1: Differential Sensitivity of RyR Subtypes to cADPR This table summarizes the observed effects of cyclic ADP-ribose (cADPR) on the three main ryanodine receptor (RyR) isoforms based on experimental findings.

| RyR Subtype | Primary Tissue | Observed Effect of cADPR | Mechanism | Supporting Findings |

| RyR1 | Skeletal Muscle | Induces Ca²⁺ release nih.gov | Sensitizes channel to Ca²⁺ nih.gov | cADPR triggers Ca²⁺ transients in RyR1-expressing HEK293 cells. nih.gov |

| RyR2 | Cardiac Muscle | Sensitizes channel to CICR nih.gov | Increases sensitivity to Ca²⁺ activation ahajournals.orgnih.gov | Potentiates Ca²⁺-induced Ca²⁺ release; effect is dependent on activating levels of cytosolic Ca²⁺. nih.govahajournals.org |

| RyR3 | Brain, Smooth Muscle | Induces Ca²⁺ release nih.gov | Direct or indirect activation | cADPR triggers robust Ca²⁺ transients in RyR3-expressing HEK293 cells. nih.gov |

Table 2: Effect of cADPR on Reconstituted RyR Channels from Coronary Arterial Smooth Muscle This table shows the fold increase in the open probability (NPo) of reconstituted ryanodine receptor (RyR)/Ca²⁺ release channels in response to different concentrations of cADPR, as detailed in studies on coronary arterial smooth muscle cells.

| cADPR Concentration | Fold Increase in Open Probability (NPo) |

| 0.01 µM | 2.9-fold physiology.org |

| 1.0 µM | 8.0-fold physiology.org |

Ryanodine Receptor-Gated Intracellular Calcium Stores

This compound is a recognized modulator of Ca²⁺-induced Ca²⁺ release (CICR) through the ryanodine receptor (RyR), a major channel responsible for releasing Ca²⁺ from intracellular stores like the endoplasmic and sarcoplasmic reticulum. nih.govmdpi.com While cADPR can induce Ca²⁺ release, it is generally considered a modulator that sensitizes the RyR to the effects of Ca²⁺ itself. ahajournals.orgnih.gov This means that in the presence of cADPR, a lower concentration of cytosolic Ca²⁺ is required to trigger the opening of the RyR channel. wikipedia.org

The precise mechanism of this modulation is complex and appears to involve accessory proteins. nih.gov In sea urchin egg microsomes, the sensitivity of RyRs to cADPR is dependent on the presence of calmodulin. nih.gov It is suggested that calmodulin and other factors like caffeine (B1668208) and strontium can confer sensitivity to cADPR, highlighting the role of these accessory proteins in the signaling pathway. nih.gov

Studies on cardiac RyR channels have indicated that cADPR may compete with ATP for an adenine (B156593) nucleotide binding site on the channel. ahajournals.orgnih.gov However, under physiological conditions with millimolar concentrations of ATP, the direct activating effect of cADPR on the cardiac RyR may be minimal. ahajournals.org In contrast, research on skeletal muscle sarcoplasmic reticulum has shown that cADPR, as well as its precursor β-NAD⁺ and its metabolite ADP-ribose, can effectively activate RyR channels, particularly in the presence of activating levels of cytosolic Ca²⁺. physiology.org

In some cell types, such as pancreatic acinar cells, both RyRs and inositol (B14025) 1,4,5-trisphosphate (IP₃) receptors are involved in generating Ca²⁺ oscillations, and cADPR can induce repetitive Ca²⁺ spikes that are blocked by ryanodine. nih.gov Similarly, in tracheal smooth muscle cells, cADPR is thought to be a necessary second messenger for initiating acetylcholine-induced Ca²⁺ oscillations via RyR channels. physiology.org

Interaction with Transient Receptor Potential Melastatin 2 (TRPM2) Channel

The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a non-selective cation channel that is permeable to Ca²⁺. nih.gov Its activation is linked to various cellular processes, and its interaction with cADPR is a subject of ongoing investigation.

The direct activation of the TRPM2 channel by cADPR has been a topic of debate. nih.govnih.gov While ADP-ribose (ADPR) is a well-established agonist of TRPM2, the role of cADPR is more controversial. nih.gov Some studies suggest that cADPR can directly activate TRPM2, although it is considered a less potent agonist than ADPR. wikipedia.org

Interestingly, the sensitivity of TRPM2 to cADPR appears to be temperature-dependent. embopress.orgnips.ac.jp At room temperature (around 25°C), cADPR may not significantly activate TRPM2. embopress.orgnips.ac.jp However, at physiological body temperatures (around 37°C), the co-application of heat and intracellular cADPR can dramatically potentiate TRPM2 activity. embopress.orgnips.ac.jp This suggests that TRPM2 could function as a molecular target for cADPR under physiological conditions, playing a role in processes like insulin (B600854) secretion from pancreatic β-cells. embopress.orgnips.ac.jp

There is evidence to suggest that cADPR and ADPR can act synergistically to activate the TRPM2 channel. wikipedia.org This means that the presence of both molecules leads to a greater activation of the channel than the sum of their individual effects. wikipedia.org This synergistic relationship highlights the intricate regulation of TRPM2 by NAD⁺ metabolites. frontiersin.org The potentiation of Ca²⁺ entry through TRPM2 by the combined action of these molecules could have significant physiological implications.

Identification of Other Putative this compound Receptors/Binding Sites

Beyond the well-studied interactions with RyRs and TRPM2, research has pointed to the existence of other specific binding sites or receptors for cADPR.

Early and significant research on cADPR signaling was conducted in sea urchin eggs. nih.govnih.gov Studies using radiolabeled cADPR identified specific, high-affinity binding sites in sea urchin egg microsomes. nih.gov Scatchard analysis of this binding indicated a high affinity with a dissociation constant (Kd) of approximately 17 nM and a binding capacity of about 25 fmol/mg of protein. nih.gov Importantly, this binding was not competed by IP₃, suggesting a distinct receptor. nih.gov Further characterization of the cADPR-binding sites in sea urchin egg homogenates confirmed the presence of a single class of high-affinity receptors. nih.govportlandpress.com The retention of binding after a high-salt wash suggests that the receptor is either an integral membrane protein or a peripheral protein that is tightly associated with the membrane. nih.govportlandpress.com

High-affinity binding sites for cADPR have also been identified in the sarcoplasmic reticulum (SR) membranes of various tissues. physiology.orgnih.gov In porcine coronary artery smooth muscle, cADPR stimulates Ca²⁺ release from the SR through a mechanism that appears to be independent of both the IP₃ receptor and the ryanodine receptor, suggesting a novel release mechanism. nih.govelsevierpure.com The effect of cADPR on Ca²⁺ release in these cells is mediated by high-affinity cADPR binding sites within the SR membrane. physiology.org While the molecular identity of these binding proteins in many tissues remains to be fully elucidated, their existence points to a complex and multifaceted regulatory system for cADPR-mediated Ca²⁺ signaling. ahajournals.org

Cross-talk with Other Signaling Pathways

This compound (cADPR) does not operate in isolation; its signaling network is intricately connected with other major cellular signaling pathways. This crosstalk allows for the fine-tuning of calcium signals and integrates them with other cellular responses, ensuring a coordinated reaction to various stimuli. The following sections detail the molecular mechanisms underlying the interplay between cADPR and key signaling cascades.

The nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a well-established system that regulates a multitude of physiological processes, including vasodilation and neurotransmission. Emerging evidence indicates a significant interaction between this pathway and cADPR-mediated calcium signaling. The convergence of these two pathways often involves the activation of cGMP-dependent protein kinase (PKG).

The link between the NO/cGMP pathway and cADPR is frequently mediated by cGMP-dependent protein kinase, also known as protein kinase G (PKG). nih.gov In this signaling cascade, NO, a diffusible gas, activates soluble guanylyl cyclase (sGC). This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent rise in intracellular cGMP levels leads to the activation of PKG, a serine/threonine kinase. researchgate.net

Research has demonstrated that activated PKG can phosphorylate and thereby stimulate the activity of ADP-ribosyl cyclase, the enzyme responsible for synthesizing cADPR from nicotinamide (B372718) adenine dinucleotide (NAD+). nih.govnih.gov This phosphorylation enhances the production of cADPR, which in turn mobilizes calcium from intracellular stores by activating ryanodine receptors (RyRs). nih.gov This entire sequence creates a signaling pathway where NO acts as the initial trigger, and cADPR functions as a downstream mediator to elicit a calcium response. nih.govnih.gov This mechanism has been implicated in various cellular processes, including long-term depression in the hippocampus and the regulation of calcium in parotid acinar cells. nih.govnih.gov

Interestingly, there is also evidence for a cGMP-independent pathway through which NO can influence cADPR signaling. Some studies have shown that NO donors can directly inhibit ADP-ribosyl cyclase activity through S-nitrosylation of thiol groups on the enzyme, a process that does not involve cGMP or PKG. nih.gov This suggests a dual regulatory role for NO, capable of both stimulating and inhibiting cADPR production depending on the cellular context and the specific molecular interactions at play.

The synthesis of cADPR is intrinsically linked to the cellular pool of its substrate, nicotinamide adenine dinucleotide (NAD+). Consequently, any pathway that influences NAD+ availability can indirectly affect cADPR signaling. Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that, like ADP-ribosyl cyclase (often the enzyme CD38), use NAD+ as a substrate. nih.govnih.gov This shared reliance on NAD+ creates a point of significant crosstalk between these enzymatic systems.

PARPs are crucial for a variety of cellular processes, most notably DNA repair and the response to cellular stress. nih.govnih.gov When activated by DNA damage, PARP-1, a prominent member of the PARP family, consumes large amounts of NAD+ to synthesize poly(ADP-ribose) chains on various nuclear proteins. nih.gov This extensive consumption of NAD+ can significantly deplete the cellular NAD+ pool.

This depletion has direct consequences for cADPR synthesis. A reduction in the available NAD+ substrate can limit the production of cADPR by ADP-ribosyl cyclases like CD38. Therefore, the activation of PARP can lead to an attenuation of cADPR-mediated calcium signaling simply by substrate limitation. Studies have shown that during aging, an increase in the expression and activity of the NADase CD38 is a primary driver of NAD+ decline, more so than PARP1, whose levels may even decrease. nih.gov This highlights the competitive relationship between these NAD+-consuming enzymes in regulating cellular NAD+ homeostasis. The elevated NAD+ levels resulting from CD38 deficiency can then serve as a substrate for other enzymes like PARPs and Sirtuins. nih.gov

This metabolic crosstalk ensures that cellular resources are appropriately allocated based on the prevailing conditions. For instance, under conditions of significant genotoxic stress, the cell prioritizes DNA repair by channeling NAD+ towards PARP activity, potentially at the expense of cADPR-mediated calcium signaling.

Adenosine (B11128) monophosphate-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. It is activated during periods of low energy (high AMP/ATP ratio) and works to restore metabolic balance by promoting catabolic processes that generate ATP and inhibiting anabolic pathways that consume it. researchgate.netnih.gov A key point of crosstalk between cADPR and AMPK signaling arises from the calcium-mobilizing action of cADPR.

The activation of AMPK can occur through phosphorylation by upstream kinases, one of which is the calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ). researchgate.net CaMKKβ is, as its name suggests, activated by increased intracellular calcium levels. The signaling pathway is as follows: cADPR triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration. This increase in calcium activates calmodulin, which in turn binds to and activates CaMKKβ. Activated CaMKKβ then phosphorylates and activates AMPK. researchgate.net

This mechanism provides a direct link between a calcium signal initiated by cADPR and the activation of a master metabolic regulator. This crosstalk is physiologically significant, for example, in the context of cellular responses to hormones that use cADPR to mobilize calcium. The subsequent activation of AMPK can then modulate a wide array of metabolic functions, including glucose uptake and fatty acid oxidation. nih.gov This integration of calcium signaling with metabolic regulation allows cells to couple changes in their signaling environment to adjustments in their energetic status. For instance, in intestinal stem cells, cADPR-mediated calcium signaling has been shown to be part of a cascade that involves CaMKK and leads to AMPK activation during calorie restriction.

G protein-coupled receptors (GPCRs) are a vast family of transmembrane receptors that detect a wide array of extracellular signals, including hormones and neurotransmitters, and translate them into intracellular responses. A significant body of evidence demonstrates that the activation of certain GPCRs can lead to the production of cADPR, thereby integrating GPCR signaling with intracellular calcium mobilization.

The mechanism often involves the direct or indirect activation of an ADP-ribosyl cyclase, such as CD38, following the binding of a ligand to its specific GPCR. nih.gov For example, in neuronal cells, the activation of M1 muscarinic acetylcholine (B1216132) receptors, a type of GPCR, is directly coupled through G proteins to the stimulation of ADP-ribosyl cyclase, leading to increased cADPR production and subsequent calcium release. nih.gov

Physiological Roles of Cyclic Adp Ribose Signaling

Cellular Homeostasis and Fundamental Processes

The cADPR signaling pathway is integral to maintaining cellular equilibrium and orchestrating core biological events. It achieves this primarily through its tight regulation of intracellular Ca2+ concentrations, which influences the cell cycle, proliferation, differentiation, and the expression of genes.

Cyclic ADP-ribose is a universal modulator of intracellular Ca2+ signaling. nih.gov It functions by mobilizing Ca2+ from internal stores, predominantly the endoplasmic reticulum (ER). wikipedia.orgmedchemexpress.com This process is primarily mediated through the activation of ryanodine (B192298) receptors (RyRs), which are intracellular Ca2+ release channels. wikipedia.orgphysiology.org Unlike some other signaling molecules, cADPR does not typically activate RyR channels directly; instead, it enhances their sensitivity to Ca2+ itself, a mechanism known as calcium-induced calcium release (CICR). nih.gov By lowering the threshold for RyR activation by cytosolic Ca2+, cADPR effectively amplifies the calcium signal. wikipedia.orgnih.gov

The interaction between cADPR and RyRs can be complex and may involve accessory proteins. For instance, in sea urchin eggs, the protein calmodulin has been shown to be essential for mediating the activation of the ryanodine receptor by cADPR. nih.gov In pancreatic acinar cells, both RyRs and inositol (B14025) 1,4,5-trisphosphate (IP3) receptors are involved in generating Ca2+ oscillations, with cADPR capable of inducing repetitive Ca2+ spikes that are blocked by ryanodine. nih.gov This highlights the intricate interplay between different Ca2+ signaling pathways within the cell. The significance of the cADPR/RyR pathway has been demonstrated in various cell types, including smooth muscle cells, where it is crucial for regulating contractility. physiology.orgphysiology.org

| Cell Type | Key Finding Related to cADPR and Calcium Homeostasis | Reference |

|---|---|---|

| Airway Smooth Muscle | cADPR acts as a calcium-mobilizing second messenger, and alterations in its metabolism can lead to altered calcium homeostasis. | physiology.org |

| Pancreatic Acinar Cells | cADPR induces repetitive Ca2+ spikes localized in the secretory pole, which are blocked by the RyR inhibitor ryanodine. | nih.gov |

| Sea Urchin Eggs | cADPR is a potent Ca2+ mobilizing agent that enhances the sensitivity of ryanodine-sensitive calcium-release channels to activation by calcium. | nih.gov |

| Porcine Tracheal Smooth Muscle | cADPR induces a dose-dependent increase in intracellular Ca2+ concentration, a response that is blocked by RyR inhibitors. | physiology.org |

| Cardiac Myocytes | cADPR is suggested to set the sensitivity of RyRs to activation by an influx of calcium during excitation-contraction coupling. | nih.gov |

The progression of the cell cycle is a tightly regulated process controlled by various checkpoints and signaling molecules. Core regulators include proteins called cyclins and enzymes known as cyclin-dependent kinases (Cdks). khanacademy.org Emerging evidence indicates that Ca2+ messengers, including cADPR, are also involved in this intricate control system. nih.gov The precise oscillations of intracellular Ca2+ concentration are critical for transitions between different phases of the cell cycle. Research has shown that cADPR is involved in cellular functions such as cell cycle regulation in various organisms, from the protist Euglena to higher animals. nih.gov By modulating Ca2+ levels, cADPR can influence the activity of Ca2+-dependent enzymes and proteins that are essential for the cell to progress from one stage to the next, ensuring events like DNA replication and chromosome segregation occur at the appropriate time.

The cADPR signaling pathway plays a significant role in controlling cell proliferation and differentiation. nih.gov Studies have demonstrated that cADPR can stimulate the proliferation of various cell types. nih.gov For example, extracellularly applied cADPR was found to significantly increase the colony output and size of human hematopoietic progenitors. nih.gov This effect is linked to its ability to increase the intracellular free calcium concentration. nih.gov

In human peripheral blood mononuclear cells (PBMCs), cADPR has been identified as a second messenger in the proliferation stimulated by lipopolysaccharide (LPS). nih.gov Incubation of PBMCs with LPS led to a doubling of intracellular cADPR levels, underscoring its role in the adaptive immune response. nih.gov Similarly, in human bone marrow mesenchymal stem cells, cADPR was shown to increase cell proliferation in a concentration-dependent manner, an effect that could be blocked by a cADPR antagonist. nih.gov This suggests that cADPR is a key regulator in the growth and expansion of stem cell populations. Furthermore, cADPR signaling has been linked to the differentiation of certain cell lineages, such as the neuroendocrine differentiation of LNCaP cells. wikipedia.org

| Cell Type | Proliferative Effect of cADPR | Key Research Finding | Reference |

|---|---|---|---|

| Human Hematopoietic Progenitors | Stimulatory | Exposure to 100 µM cADPR for 24h induced a significant increase in colony output and size. | nih.gov |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Mediator | LPS-stimulated proliferation is associated with a doubling of intracellular cADPR levels. | nih.gov |

| Human Mesenchymal Stem Cells (MSCs) | Stimulatory | cADPR increased cell proliferation (assessed by MTT and 3H-thymidine incorporation assays) in a concentration-dependent manner. | nih.gov |

The influence of cADPR extends to the fundamental process of gene expression. nih.gov While often viewed as a cytoplasmic messenger, the components of its signaling pathway can interact with nuclear processes. Poly(ADP-ribose) polymerase (PARP), an enzyme family involved in DNA repair and chromatin modification, shares a substrate (NAD+) with cADPR-synthesizing enzymes. acs.orgnih.gov Research has implicated PARP as a direct regulator of cell-specific gene transcription. For example, PARP binds with transcription enhancer factor 1 (TEF-1) to specific DNA elements to regulate muscle-specific gene expression. nih.gov This connection suggests a potential for crosstalk between the NAD+-consuming pathways of cADPR synthesis and poly(ADP-ribosylation) in the nucleus. By influencing the availability of the common substrate NAD+, or through other indirect Ca2+-dependent mechanisms, cADPR signaling can have downstream effects on the activity of transcription factors and chromatin-modifying enzymes, thereby regulating the expression of specific genes. nih.govdovepress.com

Endocrine System Regulation

The cADPR signaling cascade is a critical component in the regulation of the endocrine system, with a well-documented role in hormone secretion.

One of the most extensively studied roles of cADPR is its function as a second messenger in glucose-stimulated insulin (B600854) secretion from pancreatic beta-cells. mdpi.comnih.govnih.gov In these cells, glucose metabolism leads to an increase in the intracellular ratio of ATP to ADP. nih.govyoutube.com This elevated ATP has a dual role in the cADPR pathway. The enzyme CD38, present on beta-cells, possesses both ADP-ribosyl cyclase activity (synthesizing cADPR from NAD+) and cADPR hydrolase activity (degrading cADPR). mdpi.comnih.gov High levels of ATP competitively inhibit the cADPR hydrolase activity of CD38, leading to an accumulation of cADPR within the cell. mdpi.comnih.gov

| Molecule/Component | Role in cADPR-Mediated Insulin Secretion | Reference |

|---|---|---|

| Glucose | Primary stimulus; its metabolism increases intracellular ATP. | nih.gov |

| ATP | Inhibits the cADPR hydrolase activity of CD38, causing cADPR to accumulate. | mdpi.comnih.gov |

| CD38 | Enzyme that synthesizes cADPR from NAD+ and also hydrolyzes it. Its hydrolase activity is inhibited by ATP. | mdpi.comnih.gov |

| This compound (cADPR) | Accumulates upon glucose stimulation and acts as a second messenger to mobilize Ca2+. | nih.govnih.gov |

| Ryanodine Receptor (RyR) | Intracellular Ca2+ channel on the endoplasmic reticulum activated by cADPR. | mdpi.com |

| Calcium (Ca2+) | Released from intracellular stores, its increased cytosolic concentration triggers insulin exocytosis. | mdpi.comnih.gov |

Muscular System Physiology

The rhythmic contraction and relaxation of muscle tissue are fundamental to a vast array of physiological processes. At the heart of this intricate cellular ballet is the precise regulation of intracellular calcium (Ca²⁺) concentrations. This compound (cADPR), a naturally occurring metabolite of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), has emerged as a key player in this regulation. nih.govmdpi.com Synthesized by the enzyme CD38, cADPR functions as a second messenger, mobilizing Ca²⁺ from intracellular stores, primarily the sarcoplasmic reticulum (SR), through the activation of ryanodine receptors (RyRs). nih.govnih.gov This modulation of Ca²⁺ signaling by cADPR is pivotal in determining the contractile state of various muscle types.

Smooth Muscle Contraction and Relaxation

In smooth muscle, the tone—the degree of sustained contraction—is meticulously controlled to maintain organ function, from regulating blood pressure in arteries to controlling airflow in the lungs. The cADPR signaling pathway is a significant contributor to this regulation. plos.org

The contractility of airway smooth muscle (ASM) is a critical determinant of airway resistance. Excessive contraction, or bronchoconstriction, is a hallmark of obstructive airway diseases like asthma. Research has firmly established that cADPR-mediated Ca²⁺ signaling is a crucial component of ASM contraction. nih.govbohrium.com

A variety of contractile agonists, including acetylcholine (B1216132) (ACh) and histamine, trigger the production of cADPR in ASM cells. nih.gov This increase in cADPR sensitizes RyRs on the SR, leading to Ca²⁺ release and subsequent muscle contraction. nih.gov Studies have shown that inhibiting the cADPR pathway can significantly reduce the contractile response of ASM to these agonists. For instance, the cADPR antagonist 8-bromo-cADPR has been shown to attenuate Ca²⁺ responses to agonists in both human and porcine ASM cells. nih.govplos.org

Furthermore, the CD38/cADPR pathway is implicated in airway hyperresponsiveness, a characteristic feature of asthma where airways exhibit an exaggerated constrictor response. nih.gov Inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-13 (IL-13), which are prevalent in asthmatic airways, have been found to upregulate the expression of CD38 in human ASM cells. nih.govnih.gov This leads to increased cADPR production and, consequently, augmented Ca²⁺ responses and contractility. nih.gov Studies using CD38 knockout (KO) mice have corroborated these findings, showing that these mice exhibit attenuated airway responsiveness to methacholine, a cholinergic agonist. karger.commdpi.com

Table 1: Research Findings on cADPR in Airway Smooth Muscle

| Agonist/Condition | Key Finding | Model System | Reference |

|---|---|---|---|

| Acetylcholine (ACh) | Increases cADPR levels, leading to Ca²⁺ oscillations and contraction. | Porcine and Bovine Tracheal Smooth Muscle | plos.org |

| Histamine | Elevates cADPR levels, contributing to Ca²⁺ responses. | Porcine and Human Airway Smooth Muscle | plos.orgnih.gov |

| Inflammatory Cytokines (TNF-α, IL-13) | Upregulate CD38 expression, enhancing cADPR-mediated Ca²⁺ signaling and hyperresponsiveness. | Human Airway Smooth Muscle Cells, Mouse Models | nih.govnih.gov |

| 8-bromo-cADPR (cADPR antagonist) | Attenuates agonist-induced Ca²⁺ responses. | Human and Porcine Airway Smooth Muscle Cells | nih.govplos.org |

| CD38 Knockout | Reduces airway responsiveness to methacholine. | Mice | karger.commdpi.com |

The regulation of vascular tone is essential for maintaining blood pressure and directing blood flow. The cADPR signaling pathway plays a significant role in the contraction of vascular smooth muscle cells (VSMCs), thereby influencing vasoconstriction and vasodilation.

In coronary arteries, for example, agonists such as acetylcholine can induce vasoconstriction through a cADPR-dependent mechanism. nih.govresearchgate.net Studies have demonstrated that inhibiting the synthesis of cADPR with nicotinamide, or blocking its action with the antagonist 8-bromo-cADPR, significantly attenuates the vasoconstrictor response to various stimuli. nih.govnih.gov This suggests that a basal level of cADPR production is necessary for maintaining normal vascular tone.

Moreover, the cADPR pathway is involved in the vascular response to oxidative stress. Superoxide (B77818), a reactive oxygen species, has been shown to increase the activity of ADP-ribosyl cyclase, leading to enhanced cADPR production and subsequent vasoconstriction in bovine coronary arteries. pkusz.edu.cn This highlights a potential role for cADPR in the pathophysiology of vascular diseases associated with oxidative stress.

The influence of cADPR on vascular tone is also mediated through its modulation of ion channels. In coronary arterial smooth muscle, cADPR has been found to reduce the activity of large-conductance Ca²⁺-activated potassium (BKCa) channels. nih.gov The inhibition of these channels, which normally promote vasodilation by hyperpolarizing the cell membrane, would favor a more depolarized state and contribute to vasoconstriction.

Table 2: Research Findings on cADPR in Vascular Smooth Muscle

| Agonist/Condition | Effect on Vascular Tone | Mechanism | Model System | Reference |

|---|---|---|---|---|

| Acetylcholine | Vasoconstriction | Activation of M1 muscarinic receptors leading to cADPR production. | Bovine Coronary Arteries | nih.gov |

| Nicotinamide (cADPR synthesis inhibitor) | Vasodilation | Inhibition of basal cADPR formation. | Bovine Coronary Arteries | nih.govnih.gov |

| Oxidative Stress (Superoxide) | Vasoconstriction | Activation of ADP-ribosyl cyclase and increased cADPR production. | Bovine Coronary Arteries | pkusz.edu.cn |

| cADPR | Modulation of Ion Channels | Reduces the activity of BKCa channels, favoring vasoconstriction. | Bovine Coronary Arterial Smooth Muscle Cells | nih.gov |

Cardiac Muscle Function

The rhythmic and coordinated contraction of the heart is driven by a process known as excitation-contraction coupling (ECC), where an electrical signal (action potential) is translated into mechanical force. The role of cADPR in this fundamental process has been a subject of intense research and some debate.

In cardiac myocytes, the arrival of an action potential triggers the influx of a small amount of Ca²⁺ through L-type Ca²⁺ channels. This initial Ca²⁺ influx then activates RyRs on the sarcoplasmic reticulum, leading to a much larger release of Ca²⁺ into the cytosol, a process termed calcium-induced calcium release (CICR). mdpi.com This surge in intracellular Ca²⁺ initiates muscle contraction.

The central hypothesis regarding cADPR's role in cardiac ECC is that it does not directly trigger Ca²⁺ release on its own but rather sensitizes the RyRs to the initial Ca²⁺ influx. nih.govnih.gov This sensitization would mean that for a given amount of trigger Ca²⁺, more Ca²⁺ is released from the SR, thus amplifying the signal. Evidence for this comes from studies where the introduction of a cADPR antagonist, 8-amino-cADPR, into isolated guinea-pig ventricular myocytes substantially reduced both the Ca²⁺ transients and the contractions that accompany action potentials. nih.govnih.gov

However, the role of cADPR in cardiac ECC is not without controversy. Some studies have suggested that at physiological concentrations of ATP, which competes with cADPR for binding sites on the RyR, the effect of cADPR may be minimal. nih.gov Other research has even proposed that cADPR can induce Ca²⁺ release from the cardiac SR through a mechanism independent of the RyR. plos.org Despite these debates, a significant body of evidence points towards a modulatory role for cADPR in fine-tuning the efficiency of cardiac ECC.

Table 3: Research Findings on cADPR in Cardiac Excitation-Contraction Coupling

| Experimental Approach | Key Finding | Model System | Reference |

|---|---|---|---|

| Injection of 8-amino-cADPR (antagonist) | Reduced contractions and Ca²⁺ transients. | Guinea-Pig Ventricular Myocytes | nih.govnih.gov |

| Single-channel recordings | cADPR increases the open probability of RyRs in the presence of activating Ca²⁺. | Reconstituted Cardiac Ryanodine Receptors | nih.gov |

| Isolated SR microsomes | cADPR induced Ca²⁺ release independently of RyR blockers. | Canine Cardiac Sarcoplasmic Reticulum | plos.org |

The force of contraction of the heart, or its inotropy, is dynamically regulated to meet the body's changing metabolic demands. The sympathetic nervous system, through the release of catecholamines and activation of β-adrenergic receptors, is a primary driver of increased cardiac contractility. Recent research has implicated the CD38/cADPR signaling pathway as a key player in this process.

β-adrenergic stimulation has been shown to increase the intracellular levels of cADPR in the heart. nih.gov This increase in cADPR is thought to contribute to the positive inotropic effect of β-adrenergic agonists like isoproterenol. The proposed mechanism involves cADPR enhancing the Ca²⁺ load of the sarcoplasmic reticulum, leading to larger Ca²⁺ transients and a stronger contraction. nih.gov

Furthermore, the CD38/cADPR pathway appears to be involved in the long-term changes in cardiac contractility seen in pathological conditions such as cardiac hypertrophy. plos.org Chronic stimulation of β-adrenergic receptors can lead to a maladaptive increase in heart muscle mass, and studies in CD38 KO mice have shown that these animals are protected from isoproterenol-induced cardiac hypertrophy. plos.org This suggests that the CD38/cADPR signaling pathway is not only involved in acute modulation of contractility but also plays a role in the structural remodeling of the heart in response to sustained stress.

Nervous System Functions

This compound (cADPR) is a crucial second messenger that modulates intracellular calcium (Ca²⁺) levels, playing a significant role in a variety of functions within the nervous system. nih.govnih.gov Synthesized from nicotinamide adenine dinucleotide (NAD⁺) by the enzyme ADP-ribosyl cyclase, cADPR is instrumental in processes ranging from basic neuronal signaling to complex behaviors. nih.govwikipedia.org Its primary mechanism of action involves the mobilization of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum, by activating ryanodine receptors (RyRs). nih.govwikipedia.org This function establishes cADPR as a key signaling molecule in both neurons and glial cells. nih.gov

Neuronal Calcium Signaling

This compound is recognized as a universal calcium signal molecule in the nervous system. nih.gov It functions as an endogenous modulator of ryanodine receptor Ca²⁺-releasing channels. researchgate.net When introduced into neuronal cells, cADPR can induce a transient increase in the intracellular Ca²⁺ concentration ([Ca²⁺]i). researchgate.net Furthermore, it can potentiate the rise in [Ca²⁺]i that occurs as a result of depolarization-induced Ca²⁺ influx. researchgate.net The synthesis of cADPR in neurons is a regulated process, stimulated by various factors and pathways, including the activation of specific neurotransmitter receptors coupled to ADP-ribosyl cyclase. nih.gov This compound's ability to sensitize RyRs allows for calcium-induced calcium release (CICR) to occur at lower cytosolic Ca²⁺ concentrations, amplifying calcium signals within the neuron. wikipedia.org

Neurotransmitter Release

The cADPR signaling pathway is directly involved in modulating the release of neurotransmitters. Research on cholinergic synapses in Aplysia californica has provided direct evidence for this role. nih.govnih.gov

Enhanced Release: Presynaptic injection of cADPR into an identified cholinergic neuron was shown to increase the postsynaptic response. nih.govnih.gov This was attributed to an increase in the number of acetylcholine (ACh) quanta released. nih.gov

Endogenous System: The presence of ADP-ribosyl cyclase, the enzyme that synthesizes cADPR from NAD⁺, has been confirmed in the presynaptic neuron. nih.govnih.gov Applying NAD⁺, the substrate for this enzyme, mimicked the facilitatory effect of cADPR on ACh release, and this effect was blocked by a cADPR antagonist, 8-amino-cADPR. nih.gov

| Experimental Finding | Organism/System | Effect of cADPR | Reference |

| Presynaptic Injection of cADPR | Aplysia californica Cholinergic Synapse | Increased postsynaptic response and number of acetylcholine quanta released. | nih.gov |

| Application of NAD⁺ (cADPR precursor) | Aplysia californica Cholinergic Synapse | Increased acetylcholine release, an effect blocked by cADPR antagonists. | nih.gov |

| Application of cADPR Antagonists | Aplysia californica Cholinergic Synapse | Decreased acetylcholine release. | nih.govnih.gov |

Synaptic Plasticity: Long-Term Depression (LTD)

This compound is a key component in the signaling cascade that induces long-term depression (LTD), a form of synaptic plasticity characterized by a persistent decrease in synaptic strength. pnas.orgnih.gov At the Schaffer collateral–CA1 synapses in the hippocampus, the induction of LTD requires Ca²⁺ release from presynaptic ryanodine receptor-gated stores. pnas.orgnih.gov cADPR has been identified as the messenger that links upstream signals to this required calcium release. pnas.org

The proposed pathway for cADPR's involvement in presynaptic LTD is as follows:

Postsynaptic activity leads to the production of the retrograde messenger nitric oxide (NO). pnas.org

NO diffuses to the presynaptic terminal and activates soluble guanylate cyclase, leading to the generation of cyclic guanosine (B1672433) monophosphate (cGMP). pnas.org

Elevated cGMP activates protein kinase G (PKG). pnas.org

PKG is thought to phosphorylate and activate ADP-ribosyl cyclase (also known as CD38), which then synthesizes cADPR from β-NAD⁺. pnas.org

Finally, cADPR binds to and sensitizes ryanodine receptors on intracellular calcium stores, facilitating the Ca²⁺ release necessary for the induction of LTD. pnas.org

Experiments have shown that increasing cGMP levels in hippocampal slices stimulates the production of cADPR. pnas.org Furthermore, blocking the cGMP-dependent protein kinase, cADPR receptors, or the ryanodine-sensitive Ca²⁺ stores all prevent the induction of LTD at these specific synapses. nih.gov The lack of effect when cADPR antagonists are infused into the postsynaptic neuron suggests a presynaptic site of action for this pathway. nih.gov

Oxytocin (B344502) Release in Hypothalamus and Pituitary

The CD38/cADPR signaling system is critical for the release of the neuropeptide oxytocin from neurons in the hypothalamus and their terminals in the posterior pituitary. nih.govnih.gov This process is essential not only for reproductive functions like labor and lactation but also for social behaviors in both males and females. nih.gov

Locally released oxytocin can act on its own receptors on neighboring oxytocinergic neurons, creating a positive feedback loop or autoregulation that results in further oxytocin secretion. nih.gov The cADPR pathway is integral to this autoregulatory mechanism. nih.gov Stimulation of oxytocin receptors activates the ADP-ribosyl cyclase activity of the CD38 enzyme, leading to an increase in cADPR synthesis. nih.govnih.gov The resulting cADPR mobilizes Ca²⁺ from intracellular stores via ryanodine receptors, increasing the intracellular Ca²⁺ concentration, which in turn facilitates further oxytocin release from dendrites and nerve terminals. nih.govnih.gov This can occur even without neuronal depolarization. nih.govfrontiersin.org This signaling pathway is also connected to the TRPM2 channel, which can be activated by β-NAD⁺ metabolites and heat, further linking environmental or physiological states like stress and hyperthermia to oxytocin release. nih.govfrontiersin.org

| Location | Trigger | Key Molecules | Outcome | Reference |

| Hypothalamus & Posterior Pituitary | Oxytocin binding to its receptor | CD38, cADPR, Ryanodine Receptors | Increased intracellular Ca²⁺, further Oxytocin release | nih.govnih.gov |

| Hypothalamus | Social or psychological stress | cADPR, TRPM2 | Oxytocin release into the brain | frontiersin.org |

Astrocytic Calcium Signaling

Astrocytes, a type of glial cell, utilize complex intracellular calcium signals to communicate with each other and with adjacent neurons. nih.gov The CD38/cADPR system is a key pathway in generating these astrocytic calcium signals. nih.govnih.gov Astrocytes can express the ectoenzyme CD38, which synthesizes cADPR. nih.govnih.gov

Cultured hippocampal astrocytes have been shown to respond to extracellular NAD⁺ or cADPR with increases in intracellular calcium, indicating the presence of an autocrine signaling system mediated by cADPR. nih.gov This cADPR-induced calcium elevation can, in turn, trigger the release of gliotransmitters such as glutamate (B1630785) and GABA from the astrocyte. nih.gov This process establishes a mechanism for astrocyte-to-neuron communication that is initiated by the CD38/cADPR system. nih.gov

This pathway is also implicated in neuroinflammatory conditions. For instance, the inflammatory cytokine IL-1β can increase the expression and enzymatic activity of CD38 in astrocytes. nih.govnih.gov This leads to higher levels of cADPR and a corresponding rise in the basal intracellular Ca²⁺ concentration, demonstrating a direct link between inflammatory signals and the cADPR pathway in astrocytes. nih.gov

Phototransduction in Retinal Rod Outer Segments

Within the visual system, a cADPR-dependent calcium signaling pathway has been identified in the outer segments of bovine retinal rods. nih.gov The enzyme responsible for cADPR synthesis, ADP-ribosyl cyclase, was found to be localized in the membrane fraction of these rod outer segments, specifically in the disk membranes where phototransduction occurs. nih.gov

This disk-associated ADP-ribosyl cyclase is catalytically active, capable of producing cyclic GDP-ribose (a cADPR analog) from an NAD⁺ analogue. nih.gov Research into the properties of this enzyme revealed an optimal pH of 6.5 and sensitivity to inhibition by zinc (Zn²⁺). nih.gov While a cADPR-mediated calcium signaling pathway exists in this cellular compartment, studies found no difference in the enzyme's activity between light and dark conditions. nih.gov This suggests that the role of cADPR in this context may not be directly tied to the primary light-evoked signal transduction cascade, which involves rapid changes in cGMP levels. youtube.com Instead, it may be involved in modulating calcium levels in response to other physiological changes within the photoreceptor outer segment. nih.gov

Immune System Regulation

The regulation of the immune system is a complex process involving the coordinated action of numerous cell types. This compound has emerged as a key player in orchestrating the function of these cells, thereby influencing both innate and adaptive immunity.

Modulation of Immune Cell Function

The influence of cADPR extends across a wide spectrum of immune cells, where it modulates essential functions ranging from activation and proliferation to migration and effector activities.

This compound is a crucial second messenger in T lymphocytes, where it governs calcium signaling, a fundamental process for T-cell activation and function. nih.gov Upon stimulation of the T-cell receptor (TCR)/CD3 complex, there is a notable increase in intracellular cADPR levels. nih.gov This elevation in cADPR is directly linked to sustained calcium signaling, which is essential for T-cell proliferation and the expression of activation markers such as CD25 and HLA-DR. nih.gov The molecular target for cADPR in T cells is the type-3 ryanodine receptor/calcium channel. nih.gov Antagonists of cADPR have been shown to inhibit TCR/CD3-stimulated calcium signaling and, consequently, T-cell activation. nih.gov

In the context of CD8+ T cells, which are vital for killing infected or cancerous cells, the ectoenzyme CD38, which synthesizes cADPR, is upregulated on these cells in HIV-1 infected patients, and this is linked to immune system activation and disease progression. nih.gov Furthermore, the ADP-ribosylation of the CD8-β coreceptor can impact the function of CD8+ T cells. nih.gov Specifically, in the presence of extracellular NAD+, the enzyme ART2.2 can cause ADP-ribosylation of CD8-β on murine CD8+ T cells, which interferes with the binding of major histocompatibility complex (MHC)-I tetramers and can reduce CD8+ T-cell mediated cytotoxicity. nih.gov

Table 1: Research Findings on cADPR in T Lymphocytes

| Cell Type | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| T Lymphocytes | cADPR is a second messenger for Ca2+ signaling. nih.gov | Stimulation of the TCR/CD3 complex leads to increased intracellular cADPR, which in turn causes sustained calcium signaling. nih.gov | nih.gov |

| T Lymphocytes | Inhibition of cADPR signaling blocks T-cell activation. nih.gov | cADPR antagonists prevent TCR/CD3-stimulated calcium signaling, proliferation, and expression of activation markers. nih.gov | nih.gov |